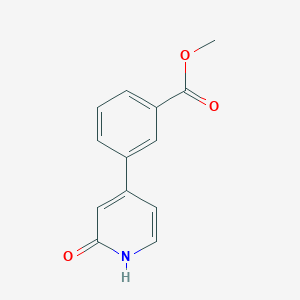
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine is a chemical compound with the molecular formula C13H11NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the second position and a methoxycarbonylphenyl group at the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine typically involves the reaction of 2-hydroxypyridine with 3-methoxycarbonylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then heated to a specific temperature, often around 100-150°C, to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to form a hydroxymethyl group.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-4-(3-methoxycarbonylphenyl)pyridine.
Reduction: Formation of 2-hydroxy-4-(3-hydroxymethylphenyl)pyridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxycarbonyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-4-(3-carboxyphenyl)pyridine
- 2-Hydroxy-4-(3-methylphenyl)pyridine
- 2-Hydroxy-4-(3-nitrophenyl)pyridine
Uniqueness
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity compared to other similar compounds, making it a valuable compound for various research applications.
特性
IUPAC Name |
methyl 3-(2-oxo-1H-pyridin-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-4-2-3-9(7-11)10-5-6-14-12(15)8-10/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONMPMRXRJOXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682921 |
Source


|
| Record name | Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-55-9 |
Source


|
| Record name | Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














